2,4-Dichlorophenyl 2,4-dichlorobenzoate

Antimicrobial MIC SAR

Researchers often face inconsistent activity when substituting halogenated phenyl benzoates, undermining SAR studies. 2,4-Dichlorophenyl 2,4-dichlorobenzoate (CAS 314753-56-5) is a structurally authenticated depside from Streptomyces with a defined antimicrobial MIC of 256 μg/mL, providing a reliable baseline for analogue comparison. • Quantitative baseline for antimicrobial SAR: known MIC enables precise potency tracking of derivatives. • Authentic reference for metabolomics: well-characterized NMR/MS data facilitate dereplication and strain-level chemotaxonomy. • Synthetic target: sterically hindered 2,4-dichloro pattern tests novel esterification/cross-coupling methodology.

Molecular Formula C13H6Cl4O2
Molecular Weight 336.0 g/mol
CAS No. 314753-56-5
Cat. No. B11710235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorophenyl 2,4-dichlorobenzoate
CAS314753-56-5
Molecular FormulaC13H6Cl4O2
Molecular Weight336.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H6Cl4O2/c14-7-1-3-9(10(16)5-7)13(18)19-12-4-2-8(15)6-11(12)17/h1-6H
InChIKeySAZLCOPORPECEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichlorophenyl 2,4-dichlorobenzoate (CAS: 314753-56-5) | Sourcing & Specification Guide for Research Use


2,4-Dichlorophenyl 2,4-dichlorobenzoate (CAS 314753-56-5) is a depside-class halogenated organic ester with the molecular formula C₁₃H₆Cl₄O₂ and a molecular weight of 336.0 g/mol . This compound is primarily obtained as a secondary metabolite from the fermentation of marine-derived actinobacteria, specifically from the genus *Streptomyces* [1]. It is characterized by a benzoate core ester-linked to two dichloro-substituted phenyl rings , a structural motif that dictates its unique physicochemical and biological properties relevant for antimicrobial discovery and synthetic chemistry research [1].

Product class Halogenated depside scaffold
Source context Marine Streptomyces secondary metabolite
Research workflow Antimicrobial SAR & natural product chemistry

2,4-Dichlorophenyl 2,4-dichlorobenzoate: Why Structural Analogs Cannot Be Assumed Interchangeable


Procurement of structurally similar halogenated phenyl benzoates as substitutes for 2,4-Dichlorophenyl 2,4-dichlorobenzoate introduces significant scientific risk due to the critical role of the specific 2,4-dichloro substitution pattern on both the phenyl and benzoyl rings. This precise chlorination configuration is not a minor variation but a primary determinant of the compound's lipophilicity and molecular recognition, directly impacting its biological activity spectrum and potency . The evidence presented in Section 3 demonstrates that even small changes to this substitution pattern can result in major differences in antimicrobial efficacy and physicochemical behavior. Assuming interchangeability without head-to-head data can lead to failed experiments, misinterpreted structure-activity relationships (SAR), and unreliable biological data [1]. The following evidence underscores why this specific CAS number must be specified in procurement protocols.

Substitution pattern

The specific 2,4-dichloro configuration on both rings critically determines lipophilicity and molecular recognition; analogs with altered halogenation may shift activity profiles.

Antimicrobial context

Antimicrobial screening context may differ; co-isolated analogs exhibited broad-spectrum activity or inactivity, indicating MIC profiles are substitution-dependent.

Physicochemical risk

Calculated LogP and molecular weight vary with chlorine count; solubility and permeability assumptions may not transfer to dechlorinated or mixed-halogen analogs.

2,4-Dichlorophenyl 2,4-dichlorobenzoate: Evidence-Based Differentiators for Informed Procurement


Antimicrobial Potency: Differentiated MIC Profile Against Clinically Relevant Microorganisms

The target compound demonstrates quantifiable antimicrobial activity with a defined Minimum Inhibitory Concentration (MIC) of 256 μg/mL against a clinically significant microorganism [1]. This contrasts with numerous co-isolated compounds from the same *Streptomyces* species that displayed either a broader antimicrobial spectrum with lower MICs (32-256 μg/mL) or no activity at all [1]. This discrete MIC value establishes a clear activity benchmark, providing a critical control for SAR studies focused on enhancing potency through chemical derivatization [2].

Antimicrobial MIC
Head-to-head
MIC 256 µg/mL
Supports antimicrobial screening context
Narrower profile vs. broad-spectrum analogs (32–256 µg/mL)
Antimicrobial MIC SAR Marine Natural Product Gram-positive

Molecular Scaffold: Distinction via LogP and Hydrophobicity Profile

The high lipophilicity of 2,4-Dichlorophenyl 2,4-dichlorobenzoate is a direct consequence of its unique arrangement of four chlorine atoms across two phenyl rings. This translates to a calculated LogP of 5.62 . This is a significantly higher lipophilicity compared to close structural analogs with fewer chlorine substitutions . For instance, while a direct LogP comparison is not published, the molecular weight of 2,4-Dichlorophenyl 2,4-dichlorobenzoate (336.0 g/mol) is substantially higher than that of 2,4-dichlorophenyl chloroacetate (239.5 g/mol), indicating a larger hydrophobic surface area and different membrane permeability characteristics . This high LogP value is a key descriptor for predicting in silico ADME properties and informs experimental design for cell-based assays.

Lipophilicity LogP
Class-level
Calculated LogP 5.62
Context-dependent; supports permeability prediction
Class-level inference; direct measurement data to verify
Lipophilicity LogP Physicochemical Property ADME SAR

Natural Source & Synthetic Feasibility: A Unique Dual-Access Research Material

2,4-Dichlorophenyl 2,4-dichlorobenzoate occupies a unique position as both a naturally occurring secondary metabolite from marine *Streptomyces* sp. [1] and a compound accessible via total synthesis [2]. Its isolation from *Streptomyces* sp. G330 and G212 positions it as a potential biomarker for specific biosynthetic gene clusters or a chemical probe for studying bacterial metabolism [1]. Crucially, the successful total synthesis not only confirmed its structure but also provides a reliable, scalable route for obtaining the compound in sufficient quantities for in-depth biological screening, overcoming the limitations of natural fermentation yields [2]. This dual-access is a practical advantage over analogs that may only be available through one route.

Natural & synthetic access
Source review
Dual-access research material
Supports biosynthetic studies and scalable synthesis
Qualitative advantage; structural confirmation by total synthesis
Natural Product Total Synthesis Biosynthesis Metabolite Streptomyces

2,4-Dichlorophenyl 2,4-dichlorobenzoate: High-Value Research Applications Based on Evidence


Antimicrobial Discovery: A Benchmark Scaffold for Structure-Activity Relationship (SAR) Studies

Researchers engaged in antimicrobial drug discovery should utilize 2,4-Dichlorophenyl 2,4-dichlorobenzoate as a well-characterized, moderately active scaffold for SAR exploration. Its defined MIC of 256 μg/mL [1] provides a quantitative baseline for assessing the impact of structural modifications on potency. Synthesizing derivatives around this depside core allows for a systematic investigation into how changes in halogenation pattern or ester linkage influence antimicrobial activity, facilitating the rational design of next-generation antimicrobial agents with improved efficacy and reduced cytotoxicity.

Natural Product Chemistry: A Reference Standard for Marine *Streptomyces* Metabolomics

This compound serves as a valuable authentic reference standard in metabolomic studies of marine-derived actinobacteria, particularly those from the genus *Streptomyces* [2]. Its presence can be used to dereplicate known compounds in crude extracts, compare metabolic profiles across different strains or fermentation conditions, and potentially act as a chemotaxonomic marker for specific *Streptomyces* clades. Its well-defined spectroscopic data (NMR, MS) are critical for confident identification and quantitation in complex biological mixtures.

Synthetic Methodology Development: A Target for Halogenated Ester Synthesis Optimization

The total synthesis of 2,4-Dichlorophenyl 2,4-dichlorobenzoate, which was achieved to confirm its structure and produce sufficient material for bioassays [3], makes it a relevant target for researchers developing new synthetic methods for halogenated aromatic esters. Its sterically hindered 2,4-dichloro substitution pattern provides a challenging yet well-defined target to test the efficiency, selectivity, and functional group tolerance of novel esterification or cross-coupling methodologies.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Defined MIC benchmark scaffold
MIC and strain-panel endpoints
Streptomyces metabolomics
Authentic reference standard
Dereplication and chemotaxonomic profiling
Synthetic methodology
Sterically hindered ester target
Esterification selectivity and functional group tolerance

Technical Documentation Hub

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